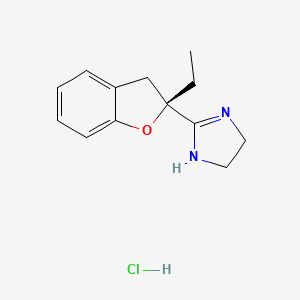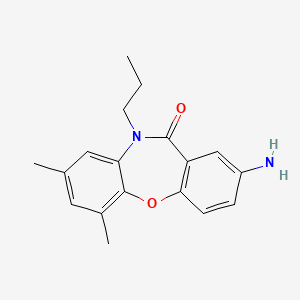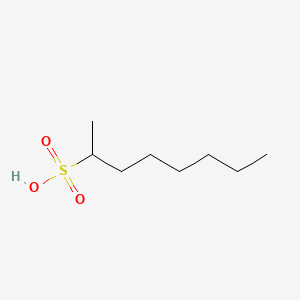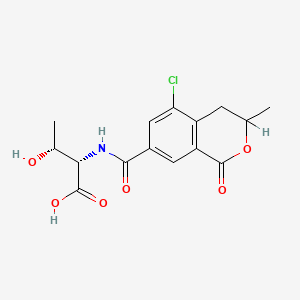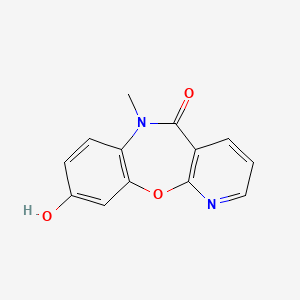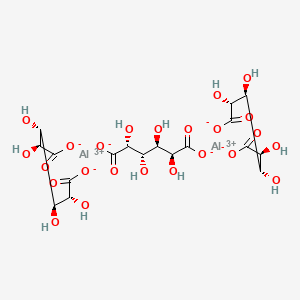
2,2'-Methanediylbis(5-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 59993 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 59993 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of NSC 59993 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
NSC 59993 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, acyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 59993 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in the study of neural stem cells and their differentiation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 59993 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the differentiation and proliferation of these cells by modulating signaling pathways and gene expression. The exact molecular targets and pathways are still under investigation, but it is known to affect key proteins and enzymes involved in cell growth and differentiation.
Comparación Con Compuestos Similares
NSC 59993 can be compared with other similar compounds to highlight its uniqueness:
NSC 12345: Another compound used in neural stem cell research, but with different functional groups and reactivity.
NSC 67890: Known for its role in chemical synthesis, but lacks the biological activity of NSC 59993.
The uniqueness of NSC 59993 lies in its dual role in both chemical synthesis and biological research, making it a versatile compound with broad applications.
Propiedades
Número CAS |
6630-72-4 |
|---|---|
Fórmula molecular |
C13H12N4O4 |
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
2-[(2-amino-4-nitrophenyl)methyl]-5-nitroaniline |
InChI |
InChI=1S/C13H12N4O4/c14-12-6-10(16(18)19)3-1-8(12)5-9-2-4-11(17(20)21)7-13(9)15/h1-4,6-7H,5,14-15H2 |
Clave InChI |
YTPQDZPTPLCXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


